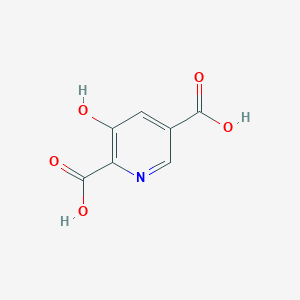

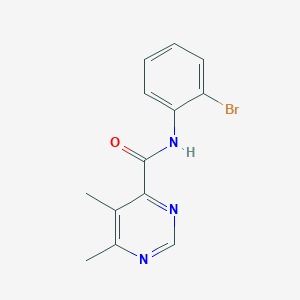

2,5-Pyridinedicarboxylic acid, 3-hydroxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

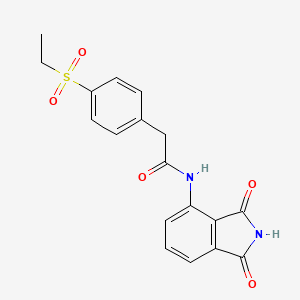

2,5-Pyridinedicarboxylic acid is a natural N-heterocyclic compound with two carboxyl substituents on the pyridine ring . It is a dicarboxylic derivative of pyridine and is also known as Isocinchomeronic acid . It is widely used as a precursor in the synthesis of pesticides and drugs in agriculture and industries . It is also found in industrial wastewater .

Synthesis Analysis

The synthesis of 2,5-Pyridinedicarboxylic acid has been reported in several studies. For instance, it has been used in the synthesis of diorganotin (IV) 2,5-pyridinedicarboxylates . It has also been used in the preparation of three-dimensional coordination polymers of lanthanide 2,5-pyridinedicarboxylates by a hydrothermal method .Molecular Structure Analysis

The molecular weight of 2,5-Pyridinedicarboxylic acid is 167.12 g/mol and the chemical formula is C7H5NO4 . The structure of this compound has been determined using various spectroscopic techniques .Chemical Reactions Analysis

The biodegradation of 2,5-Pyridinedicarboxylic acid has been studied. A bacterium, Agrobacterium sp. strain YJ-5, was found to utilize 2,5-PDA as the sole carbon source for growth . The compound was completely degraded within 7 days under optimal growth conditions .Physical And Chemical Properties Analysis

2,5-Pyridinedicarboxylic acid is a yellow to green fine crystalline powder . It shares the same molecular weight and chemical formula with all isomers of Pyridinedicarboxylic acid .Scientific Research Applications

Biodegradation Research

The compound is used in biodegradation research. A study isolated a bacterium, Agrobacterium sp. strain YJ-5, which could utilize 2,5-Pyridinedicarboxylic acid as the sole carbon source for growth . This research provides new insights into pyridinedicarboxylic acid degradation by bacteria .

Environmental Contaminant Studies

2,5-Pyridinedicarboxylic acid is a natural N-heterocyclic compound found as a contaminant in soils, sediments, and waters . Therefore, it is used in environmental studies to understand the impact and remediation of such contaminants .

Pesticide and Drug Synthesis

This compound is often used as a precursor in the synthesis of pesticides and drugs in agriculture and industries . It is widely found in pharmaceutical wastewater, dyeing wastewater, and other industrial wastewater .

Plastics Production

2,5-Pyridinedicarboxylic acid is an interesting substitute for production in plastics, such as polyethylene terephthalate (PET) or polybutyrate adipate terephthalate (PBAT) . This makes it a valuable compound in materials science and engineering research .

Matrix for Nucleotides in MALDI Mass Spectrometry Analyses

3-Hydroxypyridine-2-carboxylic acid is used as a matrix for nucleotides in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry analyses . This application is crucial in bioanalytical research, particularly in genomics and proteomics .

Ligand for Metal Complexes

The compound serves as a ligand for a variety of metal complexes, including Hg (II), and Sm (III) . This makes it useful in coordination chemistry and in the study of metal-organic frameworks .

Safety and Hazards

Future Directions

The biodegradation of 2,5-Pyridinedicarboxylic acid is a topic of ongoing research. A novel degrading bacterium, Agrobacterium sp. strain YJ-5, was isolated from soil and the degradation characteristics were investigated . This study provides new insights into pyridinedicarboxylic acid degradation by bacteria .

properties

IUPAC Name |

3-hydroxypyridine-2,5-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-4-1-3(6(10)11)2-8-5(4)7(12)13/h1-2,9H,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXZFUSLUWKEQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/no-structure.png)

![Methyl [(2-amino-5-chloro-6-methylpyrimidin-4-yl)thio]acetate](/img/structure/B2678344.png)

![2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2678347.png)

![1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B2678354.png)

![3-Bromo-6-iodothieno[3,2-b]thiophene](/img/structure/B2678357.png)

![(Z)-5-benzylidene-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2678360.png)